An In-depth Technical Guide to the Chemical Properties of Acid-PEG12-CHO
An In-depth Technical Guide to the Chemical Properties of Acid-PEG12-CHO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Acid-PEG12-CHO, a heterobifunctional crosslinker increasingly utilized in bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details the molecule's structure, physicochemical properties, reactivity, and stability, and provides experimental protocols for its use.
Executive Summary
Acid-PEG12-CHO is a versatile chemical tool featuring a terminal carboxylic acid and an aldehyde group connected by a 12-unit polyethylene glycol (PEG) spacer. This unique structure allows for the sequential or selective conjugation of two different molecules. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, making it an attractive linker for various biological applications. This guide will serve as a detailed resource for researchers looking to incorporate Acid-PEG12-CHO into their work, providing essential data and methodologies for its effective use.
Chemical Structure and Physicochemical Properties
Acid-PEG12-CHO is characterized by a flexible polyethylene glycol chain of 12 ethylene oxide units, flanked by a carboxylic acid at one terminus and an aldehyde at the other.
Chemical Structure:
Caption: Chemical structure of Acid-PEG12-CHO.
Physicochemical Data Summary:
| Property | Value | Reference |
| Molecular Formula | C27H52O15 | [1] |
| Molecular Weight | 616.69 g/mol | [1] |
| Appearance | White to off-white solid or liquid | [2] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [3][4] |
| pKa of Carboxylic Acid | ~4-5 |
Reactivity and Functional Group Chemistry
The utility of Acid-PEG12-CHO lies in the differential reactivity of its two terminal functional groups, allowing for orthogonal or stepwise conjugation strategies.
Carboxylic Acid Reactivity
The terminal carboxylic acid can be coupled with primary amines to form stable amide bonds. This reaction typically requires activation with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and yield a more stable reactive intermediate.
Reaction Scheme: Amide Bond Formation
Caption: Amidation of the carboxylic acid terminus of Acid-PEG12-CHO.
Aldehyde Reactivity
The aldehyde group is electrophilic and reacts with nucleophilic primary amines to form an imine (Schiff base). This linkage can be stabilized by reduction with a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form a stable secondary amine bond. This process is known as reductive amination. The aldehyde can also react with hydrazides to form a stable hydrazone linkage.
Reaction Scheme: Reductive Amination
Caption: Reductive amination of the aldehyde terminus of Acid-PEG12-CHO.
Stability and Storage
Proper handling and storage of Acid-PEG12-CHO are crucial to maintain its reactivity.
Storage Recommendations:
| Condition | Duration | Reference |
| Powder at -20°C | 2 years | |
| In DMSO at 4°C | 2 weeks | |
| In DMSO at -80°C | 6 months |
Stability Considerations:
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Aldehyde Group: Aldehydes can be susceptible to oxidation to carboxylic acids, especially with prolonged exposure to air. It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) when possible.
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pH Stability: The stability of linkages formed from the aldehyde group can be pH-dependent. For instance, hydrazone linkages formed from aliphatic aldehydes are generally less stable in acidic conditions (pH < 6) compared to neutral or physiological pH.
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PEG Backbone: The polyethylene glycol chain is generally stable but can undergo auto-oxidation in the presence of oxygen and metal ions, which can lead to chain cleavage.
Experimental Protocols
The following are generalized protocols for the use of Acid-PEG12-CHO in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Amide Coupling via the Carboxylic Acid Group
Objective: To conjugate an amine-containing molecule to the carboxylic acid terminus of Acid-PEG12-CHO.
Materials:
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Acid-PEG12-CHO
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Amine-containing molecule (e.g., protein, peptide)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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Amine-free buffer (e.g., MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-8.0 for conjugation)
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Quenching solution (e.g., hydroxylamine, Tris buffer)
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Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
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Preparation of Reactants:
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Dissolve Acid-PEG12-CHO in an appropriate anhydrous solvent (e.g., DMSO, DMF) to prepare a stock solution.
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Dissolve the amine-containing molecule in the chosen conjugation buffer.
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Activation of Carboxylic Acid:
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In a separate reaction vessel, dissolve EDC and NHS in the activation buffer.
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Add the Acid-PEG12-CHO stock solution to the EDC/NHS mixture.
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Allow the activation reaction to proceed for 15-30 minutes at room temperature.
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Conjugation:
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Add the activated Acid-PEG12-CHO solution to the solution of the amine-containing molecule.
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Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.
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Incubate the reaction for 2 hours to overnight at room temperature or 4°C.
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Quenching:
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Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.
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Purification:
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Purify the conjugate using an appropriate method to remove unreacted reagents and byproducts.
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Workflow for Amide Coupling:
Caption: Experimental workflow for amide bond formation.
Protocol 2: Reductive Amination via the Aldehyde Group
Objective: To conjugate an amine-containing molecule to the aldehyde terminus of Acid-PEG12-CHO.
Materials:
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Acid-PEG12-CHO
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Amine-containing molecule
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Sodium cyanoborohydride (NaBH3CN)
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Reaction buffer (e.g., PBS, pH 6.5-7.5)
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Purification system
Procedure:
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Preparation of Reactants:
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Dissolve Acid-PEG12-CHO and the amine-containing molecule in the reaction buffer.
-
-
Conjugation:
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Add a fresh solution of sodium cyanoborohydride to the reaction mixture.
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Incubate the reaction for 2-24 hours at room temperature or 4°C.
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Purification:
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Purify the conjugate to remove excess reagents.
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Workflow for Reductive Amination:
Caption: Experimental workflow for reductive amination.
Orthogonal Conjugation Strategy
For the stepwise conjugation of two different molecules, a protection/deprotection strategy is often employed. For example, the carboxylic acid can be protected as a t-butyl ester, which is stable under the conditions of reductive amination and can be later deprotected using mild acidic conditions to reveal the carboxylic acid for a subsequent conjugation step.
Applications in Drug Development
Acid-PEG12-CHO is a valuable tool in drug development, particularly in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
In this context, Acid-PEG12-CHO can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG chain can improve the solubility and cell permeability of the PROTAC, while the length of the linker is a critical parameter that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC mechanism of action.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Acid-PEG12-CHO is not widely available, general safety precautions for reactive crosslinkers should be followed. Based on data for similar compounds, it may be harmful if swallowed and can cause skin and eye irritation.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile solvents.
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Incompatible Materials: Avoid contact with strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local regulations.
Conclusion
Acid-PEG12-CHO is a highly useful heterobifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, with a flexible and hydrophilic PEG spacer and two distinct reactive termini, allows for the controlled synthesis of complex biomolecular conjugates. By understanding its chemical properties, reactivity, and stability, and by employing appropriate experimental protocols, scientists can effectively leverage this molecule to advance their research in areas such as targeted protein degradation and drug delivery.
